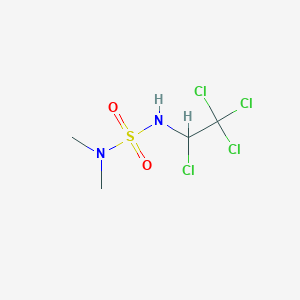
N,N-Dimethyl-N'-(1,2,2,2-tetrachloroethyl)sulfuric diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide is a chemical compound that belongs to the class of sulfuric diamides. This compound is characterized by the presence of a sulfuric diamide group attached to a tetrachloroethyl moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide typically involves the reaction of N,N-dimethylamine with 1,2,2,2-tetrachloroethane in the presence of a sulfuric acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide involves large-scale reactions using automated reactors. The process includes the continuous addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: The tetrachloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
類似化合物との比較
Similar Compounds
N,N-Dimethylethylenediamine: A related compound with similar structural features but different chemical properties.
N,N-Dimethyl-1,2-ethanediamine: Another similar compound used in various chemical reactions and industrial applications.
Uniqueness
N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide is unique due to the presence of the tetrachloroethyl group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications.
特性
CAS番号 |
64298-53-9 |
|---|---|
分子式 |
C4H8Cl4N2O2S |
分子量 |
290.0 g/mol |
IUPAC名 |
1,1,1,2-tetrachloro-2-(dimethylsulfamoylamino)ethane |
InChI |
InChI=1S/C4H8Cl4N2O2S/c1-10(2)13(11,12)9-3(5)4(6,7)8/h3,9H,1-2H3 |
InChIキー |
ARMJSTBISLAMQL-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)NC(C(Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)
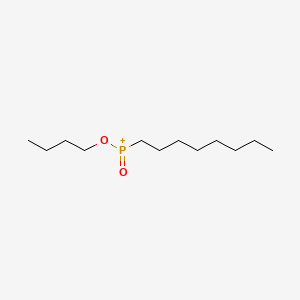
![Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate](/img/structure/B14497630.png)
![(Bicyclo[3.3.1]nonan-1-yl)acetic acid](/img/structure/B14497633.png)
![S-[2-(Ethylcarbamoyl)phenyl] ethylcarbamothioate](/img/structure/B14497640.png)
![(2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14497644.png)
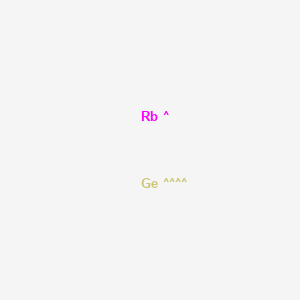
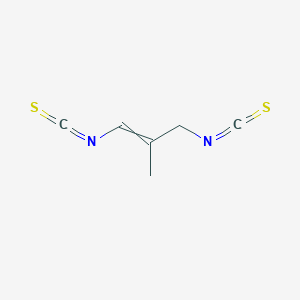
![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol](/img/structure/B14497659.png)
![2,3-Bis[(propan-2-yl)oxy]naphthalene](/img/structure/B14497666.png)
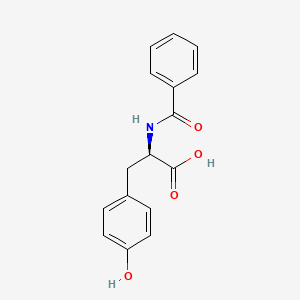
![2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14497682.png)
![[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14497701.png)
